Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
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Overview
Description
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[311]heptane-5-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate typically involves the construction of its bicyclic scaffold. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in drug development and biochemical research.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
propan-2-yl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-6(2)14-7(12)10-4-9(3,5-10)15-8(13)11-10/h6H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
GDEJDSKBPBFHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C12CC(C1)(OC(=O)N2)C |
Origin of Product |
United States |
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